2-Methyl-L-cysteine

Disulfide stabilization Peptide therapeutics Glutathione reductase inhibition

Disulfide-rich peptides (conotoxins, cyclotides, defensin mimetics) undergo rapid reductive cleavage by circulating glutathione reductase, limiting plasma half-life. 2-Methyl-L-cysteine (α-methyl-L-cysteine) incorporates a quaternary α-carbon that renders disulfide bonds completely refractory to enzymatic reduction (0% turnover by GR). • Enables synthesis of reduction-resistant disulfide-stapled macrocycles & siderophore mimetics. • (R)-enantiomer ≥98% ee for SPPS; racemic form for nephrotoxicity studies. • Non-nephrotoxic S-conjugates-blocks PLP-dependent β-elimination.

Molecular Formula C4H9NO2S
Molecular Weight 135.19 g/mol
CAS No. 22681-73-8
Cat. No. B1588384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-L-cysteine
CAS22681-73-8
Molecular FormulaC4H9NO2S
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESCC(CS)(C(=O)O)N
InChIInChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m0/s1
InChIKeyNZBONMFLYFGTAC-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-L-cysteine (CAS 22681-73-8): Essential Procurement Intelligence for Non-Canonical α,α-Disubstituted Cysteine Applications


2-Methyl-L-cysteine (α-methyl-L-cysteine; CAS 22681-73-8) is a non-proteinogenic, α,α-disubstituted amino acid that functions as a sterically constrained cysteine surrogate [1]. Its defining structural feature—a methyl substituent replacing the α-proton of L-cysteine—abolishes α-carbon configurational lability, imparting resistance to enzymatic reduction when incorporated into disulfide bonds and blocking metabolic bioactivation pathways that render natural L-cysteine S-conjugates acutely nephrotoxic [2][3]. As a chiral building block, the (R)-enantiomer is accessible in high enantiomeric purity via the Seebach 'self-reproduction of chirality' protocol, making it a strategic procurement item for disulfide-stapled peptide therapeutics, iron-chelating siderophore mimetics, and enzyme inhibitor design [4][5].

Procurement Risk Alert: Why L-Cysteine, D-Cysteine, or N-Acetyl-L-cysteine Cannot Substitute for 2-Methyl-L-cysteine in Disulfide Engineering or Nephrotoxicity-Sensitive Applications


Generic substitution with L-cysteine, D-cysteine, or N-acetyl-L-cysteine (NAC) fails because none recapitulates the quaternary α-carbon geometry of 2-methyl-L-cysteine. L-Cysteine-containing disulfide bonds are rapidly reduced by glutathione reductase (100% turnover), whereas the α-methyl analog is completely refractory to enzymatic reduction and instead acts as a competitive inhibitor [1]. D-Cysteine lacks the L-configuration required for ribosomal incorporation or recognition by L-specific processing enzymes. NAC, while orally bioavailable and less acutely toxic than free L-cysteine, retains an abstractable α-proton—meaning its disulfide adducts remain susceptible to reductase-catalyzed cleavage and it does not confer the metabolic blockade that renders α-methyl-S-conjugates non-nephrotoxic [2][3]. The stereoelectronic effects of α,α-disubstitution are unique to the 2-methyl analogue and cannot be mimicked by N-protection or sulfur-derivatization alone.

Head-to-Head Quantitative Differentiation Evidence for 2-Methyl-L-cysteine Versus Closest Analogs


Disulfide Bond Resistance to Glutathione Reductase: Complete Refractoriness vs. Natural Glutathione

In a direct head-to-head enzymatic assay, the oxidized methylated glutathione analog L-γ-glutamyl-2-methyl-L-cysteinyl-glycine disulfide—which incorporates 2-methyl-L-cysteine in place of the natural cysteine residues—was completely resistant to reduction by glutathione reductase (GR) from Saccharomyces cerevisiae, whereas natural oxidized glutathione (GSSG) was fully reduced under identical conditions. Additionally, enzyme kinetics experiments demonstrated that the analog acts as a competitive inhibitor of GR [1]. Computational studies confirmed that the methylated disulfide bond geometry is altered within the active site, preventing nucleophilic attack by the enzyme's catalytic cysteines [1].

Disulfide stabilization Peptide therapeutics Glutathione reductase inhibition Enzyme kinetics

Nephrotoxicity Avoidance: Non-Metabolizable α-Methyl S-Conjugate Is Non-Toxic vs. Potently Nephrotoxic L-Cysteine S-Conjugate

In a renal proximal tubular cell model, the model nephrotoxic cysteine S-conjugate S-(1,2-dichlorovinyl)-L-cysteine (DCVC) produced marked cytotoxicity that was blocked by the pyridoxal phosphate (PLP)-dependent enzyme inhibitor aminooxyacetic acid, confirming a requirement for β-lyase-mediated bioactivation. Critically, the nonmetabolizable α-methyl analog S-(1,2-dichlorovinyl)-DL-α-methylcysteine—which cannot undergo β-elimination due to the quaternary α-carbon—was entirely non-toxic under identical conditions [1]. The same pattern was observed for the homocysteine series: S-(1,2-dichlorovinyl)-L-homocysteine (DCVHC) was potently nephrotoxic, while its α-methyl analog was non-toxic [1].

Nephrotoxicity Cysteine S-conjugate β-lyase Metabolic blockade Renal toxicity screening

Enantioselective Synthesis: (R)-2-Methylcysteine Hydrochloride in Excellent Yield and Enantiomeric Purity via Seebach Protocol

Using a modification of Seebach's 'self-reproduction of chirality' protocol, (R)-2-methylcysteine hydrochloride was synthesized from (R)-cysteine methyl ester hydrochloride via a thiazolidine intermediate. Alkylation with iodomethane at −90 °C produced the methylated thiazolidine with the methyl and tert-butyl groups virtually exclusively anti to one another, and subsequent hydrolysis with 5M HCl afforded (R)-2-methylcysteine hydrochloride in excellent yield and enantiomeric purity [1]. Commercial sources now offer this compound at ≥98% chemical purity and ≥98% enantiomeric excess (ee) as the hydrochloride salt .

Chiral amino acid synthesis Self-reproduction of chirality Enantiomeric purity cGMP peptide building blocks

Desferrithiocin Synthesis: 97% Yield Using 2-Methyl-L-cysteine as the Key Chiral Building Block

In the total synthesis of the thiazoline-based siderophore (S)-desferrithiocin, heating (S)-2-methylcysteine hydrochloride with 2-cyano-3-hydroxypyridine in the presence of triethylamine produced (S)-desferrithiocin in 97% yield [1]. The (R)-enantiomer of 2-methylcysteine similarly gave (R)-desferrithiocin in comparable yield, demonstrating that the α-methyl group does not impede the cyclocondensation reaction while preserving optical integrity at the quaternary center [1]. This efficiency contrasts with approaches using natural L-cysteine, which would yield the non-methylated thiazoline and lack the steric and metabolic properties conferred by the α-methyl substituent.

Siderophore mimetics Iron chelation therapy Thiazoline synthesis Desferrithiocin analogs

Predicted pKa Shift: α-Methyl Substitution Elevates Carboxyl pKa by ~0.15 Units vs. L-Cysteine, Altering Ionization State at Physiological pH

Predicted pKa data indicate that the carboxylic acid pKa of 2-methyl-L-cysteine is 2.11 ± 0.10, compared to the experimentally determined pKa₁ of L-cysteine of 1.96 [1]. This ~0.15 unit increase is consistent with the electron-donating inductive effect of the α-methyl group, which slightly weakens the acidity of the adjacent carboxyl group. While this is a subtle shift, it means that at physiological pH 7.4 the carboxylate anion population is effectively unchanged (>99.9% for both), but at formulation-relevant pH values near the pKa (e.g., pH 1.5–2.5), the ionization difference may affect solubility, crystallinity, and counterion selection for salt forms .

Physicochemical profiling pKa prediction Ionization state Formulation development

Validated Procurement Scenarios: Where 2-Methyl-L-cysteine Delivers Verified Differentiation in Research and Industrial Workflows


Disulfide-Stapled Peptide Therapeutics Requiring Metabolic Stability Against Bloodstream Glutathione Reductase

Disulfide-rich peptides (e.g., conotoxins, cyclotides, defensin mimetics) and disulfide-stapled macrocycles face rapid reductive cleavage by circulating glutathione reductase, limiting their plasma half-life. Incorporating 2-methyl-L-cysteine at one or both positions of the disulfide bond renders the disulfide completely refractory to enzymatic reduction, as demonstrated by the oxidized 2-methyl-glutathione analog which showed 0% turnover by GR [1]. Procurement of ≥98% ee (R)-2-methylcysteine hydrochloride is prerequisite for solid-phase peptide synthesis (SPPS) of these stabilized constructs, where even trace D-enantiomer incorporation yields diastereomeric peptides with altered folding and bioactivity [2][3].

Non-Nephrotoxic Cysteine S-Conjugate Probes for Renal β-Lyase Mechanism Studies

L-Cysteine S-conjugates such as DCVC are standard probes for studying cysteine S-conjugate β-lyase-dependent nephrotoxicity, but their inherent toxicity limits experimental windows and poses handling hazards. The α-methyl analog S-(1,2-dichlorovinyl)-DL-α-methylcysteine is entirely non-toxic in renal proximal tubular cells and in vivo because the quaternary α-carbon prevents PLP-dependent β-elimination [1]. This enables researchers to dissect transport and non-β-lyase-mediated effects of S-conjugates without confounding cytotoxicity. Procurement of racemic 2-methylcysteine (CAS 22681-73-8) is adequate for this application, as both enantiomers share the same metabolic blockade.

Chiral Building Block for Thiazoline-Containing Siderophore Analogs (Desferrithiocin Class) in Iron Chelation R&D

(S)-Desferrithiocin, a natural thiazoline-based siderophore from Streptomyces antibioticus, is accessed in 97% yield via direct cyclocondensation of (S)-2-methylcysteine hydrochloride with 2-cyano-3-hydroxypyridine [1]. The equivalent yield is obtained with the (R)-enantiomer, enabling parallel synthesis of both enantiomeric series for structure–activity relationship (SAR) studies. The α-methyl group is integral to the pharmacophore, distinguishing desferrithiocin from non-methylated thiazoline analogs. For medicinal chemistry programs targeting iron-overload disorders (e.g., thalassemia, hemochromatosis), procurement of both (R)- and (S)-2-methylcysteine hydrochloride in ≥98% ee is essential for generating enantiomerically pure compound libraries [1][2].

Glutathione Reductase Inhibitor Screening and Antimalarial Synergy Research

The oxidized 2-methyl-glutathione analog acts as a competitive inhibitor of glutathione reductase from S. cerevisiae [1]. Because glutathione reductase inhibition has been proposed as a strategy to reverse antimalarial drug resistance by depleting parasite glutathione pools, 2-methyl-L-cysteine serves as the key amino acid component for synthesizing GR inhibitor libraries. The analog L-γ-glutamyl-2-methyl-L-cysteinyl-glycine disulfide provides a validated positive control for inhibitor screening assays, with established competitive inhibition kinetics [1][2]. Procurement of 2-methyl-L-cysteine as the free base or hydrochloride salt enables in-house synthesis of these inhibitor probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-L-cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.